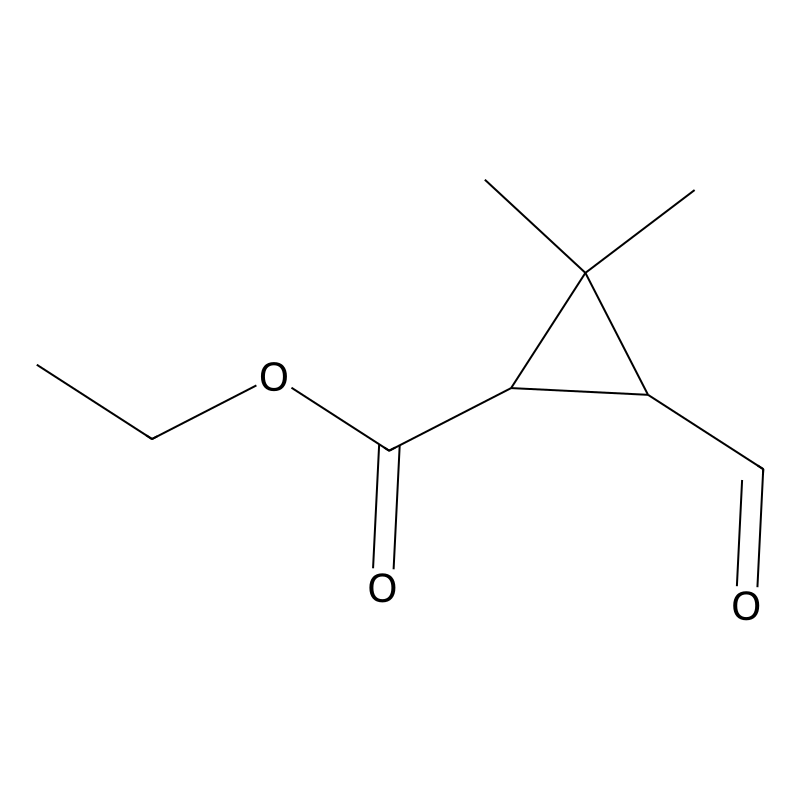

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is classified as an ester. Its molecular formula is C₉H₁₄O₃, and it has a molecular weight of approximately 170.21 g/mol. The compound features a cyclopropane ring substituted with a formyl group and an ethyl carboxylate moiety, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .

- Potential flammability: The presence of the hydrocarbon chain suggests some degree of flammability.

- Eye and skin irritant: The formyl group can potentially irritate eyes and skin upon contact.

- Unknown toxicity: Further research is needed to determine the specific toxicity of EFDMCC.

- Organic synthesis: The presence of the ester and formyl functional groups suggests potential use as a building block in the synthesis of more complex molecules. Ethyl 3-formyl-DMCC could be a valuable intermediate for the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.

- Synthetic studies: The unique cyclopropane ring structure and the combination of functional groups in Ethyl 3-formyl-DMCC might be interesting for researchers studying reactivity patterns and exploring new synthetic methodologies [].

- Medicinal chemistry: Although no specific studies have been reported on Ethyl 3-formyl-DMCC itself, similar compounds with a cyclopropane ring and formyl group have been investigated for their potential biological activities.

- Nucleophilic Addition: The carbonyl group in the formyl moiety can undergo nucleophilic addition reactions, making it useful for synthesizing larger molecules.

- Esterification: It can react with alcohols to form new esters, which is a common reaction in organic synthesis.

- Reduction Reactions: The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids .

Several methods exist for synthesizing ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate:

- Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazomethane or similar reagents followed by formylation.

- Formylation of Cyclopropanes: Starting from 2,2-dimethylcyclopropanecarboxylic acid derivatives, one can introduce the formyl group through various formylating agents.

- Esterification: The final product can be obtained by esterifying the corresponding acid with ethanol under acidic conditions .

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate finds applications in:

- Synthetic Chemistry: It serves as an intermediate for synthesizing complex organic molecules.

- Drug Discovery: Its unique structure allows for the exploration of new pharmaceutical compounds.

- Material Science: Used in developing novel materials due to its reactive nature and ability to form diverse derivatives .

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate shares similarities with several compounds, notably those containing cyclopropane structures or formyl groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid | C₇H₁₀O₃ | Lacks ethyl ester functionality |

| Ethyl 3-formylcyclopropanecarboxylic acid | C₈H₁₂O₃ | Different substitution pattern on the cyclopropane |

| Ethyl 2-methylcyclopropane-1-carboxylic acid | C₈H₁₄O₂ | No formyl group; simpler structure |

The uniqueness of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups and structural arrangement, which may lead to distinct reactivity patterns not observed in its analogs.

The integration of cyclopropane derivatives into asymmetric catalysis has evolved significantly since the early 20th century, driven by the need to access enantiomerically pure compounds for pharmaceutical applications. Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate exemplifies this progression, as its synthesis and functionalization leverage modern catalytic methods to overcome the inherent challenges of cyclopropane strain and stereochemical control.

Traditional approaches to cyclopropane synthesis, such as the Simmons–Smith reaction, relied on stoichiometric zinc carbenoids to transfer methylene groups to alkenes. While effective for simple cyclopropanes, these methods struggled with functionalized substrates due to poor compatibility with electron-withdrawing groups. The advent of transition-metal catalysis in the late 20th century addressed these limitations. For instance, cobalt complexes with chiral pyridine–bis(oxazoline) ligands have enabled enantioselective cyclopropanations of alkenes using gem-dichloroalkanes as carbene precursors, achieving up to 94% enantiomeric excess (ee) for dimethylcyclopropanes. This catalytic paradigm shift allowed for the incorporation of substituents like formyl and ester groups, which are critical for downstream transformations.

Biocatalytic strategies have further expanded the synthetic utility of cyclopropane derivatives. Lipase Novozyme 435, for example, catalyzes the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate to produce S-(+)-2,2-dimethylcyclopropanecarboxylic acid with 99.2% ee. This enzymatic process highlights the compatibility of cyclopropane esters with aqueous reaction conditions, a feat difficult to achieve with traditional organometallic catalysts. The optimization of parameters such as buffer pH (7.2), temperature (30°C), and enzyme loading (16 g/L) demonstrates the precision required to balance activity and enantioselectivity in cyclopropane functionalization.

Nucleophilic Ring-Opening Reactions of Activated Cyclopropanes

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate represents a unique class of activated cyclopropanes characterized by dual electron-withdrawing groups that significantly enhance its susceptibility to nucleophilic attack [1] [2]. The compound's molecular structure, with molecular formula C₉H₁₄O₃ and molecular weight of 170.21 g/mol, features both a formyl group and an ethyl ester functionality positioned on the highly strained three-membered ring system [3] [4]. This dual activation pattern creates a donor-acceptor cyclopropane motif where the formyl group serves as an additional electron-withdrawing substituent alongside the carboxylate ester [1] [2].

The inherent ring strain of cyclopropanes, measured at approximately 27 kcal/mol, provides the thermodynamic driving force for ring-opening reactions [2] [5]. In the case of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate, the presence of electron-withdrawing groups further polarizes the carbon-carbon bonds within the cyclopropane ring, making them more susceptible to nucleophilic attack [6] [7]. The nucleophilic ring-opening reactions typically proceed through a stepwise mechanism involving initial nucleophile coordination followed by carbon-carbon bond cleavage [1] [2].

Research has demonstrated that activated cyclopropanes bearing multiple electron-withdrawing groups exhibit enhanced reactivity toward nucleophiles compared to their monoactivated counterparts [2] [6]. The electronic activation provided by both the formyl and ester functionalities in ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate creates a highly electrophilic cyclopropane carbon center that readily undergoes nucleophilic substitution reactions [7] [8].

Thiophenolate-Mediated C-C Bond Cleavage Mechanisms

Thiophenolate nucleophiles have emerged as particularly effective reagents for the ring-opening of activated cyclopropanes, including compounds structurally related to ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate [2] [9]. The reaction mechanism involves a classical SN2-type displacement where the thiophenolate anion attacks the more substituted carbon center of the cyclopropane ring [2] [10]. Kinetic studies have revealed that these reactions follow second-order kinetics, with rate constants ranging from 10⁻² to 10² M⁻¹s⁻¹ depending on the specific thiophenolate nucleophile and reaction conditions [2] [10].

The mechanism proceeds through a concerted process where carbon-sulfur bond formation occurs simultaneously with carbon-carbon bond breaking [5] [9]. Stereochemical studies have confirmed that the ring-opening occurs with complete stereoinversion at the reactive carbon center, consistent with an SN2 mechanism [5] [11]. The reaction typically occurs at the carbon bearing the most electron-withdrawing substituents, which in the case of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate would be the carbon adjacent to both the formyl and ester groups [2] [6].

Table 1: Representative Second-Order Rate Constants for Thiophenolate Ring-Opening Reactions

| Thiophenolate Nucleophile | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent |

|---|---|---|---|

| 4-Methoxythiophenolate | 30.7 | 20 | DMSO |

| Thiophenolate | 18.0 | 20 | DMSO |

| 4-Trifluoromethylthiophenolate | 7.74 | 20 | DMSO |

Data adapted from kinetic studies of related activated cyclopropane systems [2] [10]

The regioselectivity of thiophenolate attack is governed by the electronic properties of the cyclopropane substituents [2] [6]. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbon center, directing nucleophilic attack to that position [7] [8]. The presence of both formyl and ester groups in ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate creates a highly polarized system where nucleophilic attack occurs preferentially at the carbon bearing these substituents [2] [6].

Electronic Effects of C2 Aryl Substituents on Reactivity

The incorporation of aryl substituents at the C2 position of cyclopropanes has been shown to dramatically influence the reactivity of these systems toward nucleophilic attack [6] [12]. While ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate lacks aryl substitution, understanding these electronic effects provides important insights into the general reactivity patterns of activated cyclopropanes [7] [13]. Research has demonstrated that phenyl-substituted cyclopropanes react up to 15 times faster than their unsubstituted analogues due to the stabilizing effect of the aromatic π-system [2] [6].

The electronic nature of aryl substituents creates complex reactivity patterns that depend on both resonance and inductive effects [6] [12]. Electron-donating groups such as methoxy or methyl substituents enhance reactivity through hyperconjugative stabilization of the developing carbocation character in the transition state [6] [14]. Conversely, electron-withdrawing groups like trifluoromethyl or nitro substituents can also accelerate reactions through favorable electrostatic interactions with anionic nucleophiles [6] [7].

Computational studies have revealed that the transition state for nucleophilic ring-opening involves significant bond polarization between C1 and C2 carbons [6] [7]. The presence of aryl substituents modulates this polarization through π-electron delocalization, with electron-rich aromatic systems promoting more advanced bond-breaking in the transition state [6] [13]. This electronic modulation explains the observed rate enhancements for aryl-substituted cyclopropanes compared to their aliphatic counterparts [2] [6].

Table 2: Electronic Effects of Aryl Substituents on Cyclopropane Reactivity

| Substituent Type | Electronic Effect | Relative Rate Enhancement | Mechanistic Rationale |

|---|---|---|---|

| Electron-Donating | +R, +I | 3-15× faster | Hyperconjugative stabilization |

| Electron-Withdrawing | -R, -I | 2-8× faster | Electrostatic stabilization |

| Unsubstituted | — | Baseline | Standard reactivity |

Data compiled from systematic studies of aryl-substituted cyclopropane reactivity [2] [6] [7]

Electrophilic Behavior in Polar Reaction Environments

The electrophilic character of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate becomes particularly pronounced in polar reaction environments where the electron-withdrawing substituents can effectively stabilize anionic intermediates [8] [15]. The compound's electrophilicity stems from the cumulative effect of both the formyl and ester functionalities, which create a highly electron-deficient carbon center susceptible to nucleophilic attack [2] [8]. Polar solvents such as dimethyl sulfoxide and acetonitrile have been shown to enhance the electrophilic reactivity of activated cyclopropanes through differential solvation of charged intermediates [11] [8].

The polar nature of the reaction environment influences both the kinetics and thermodynamics of cyclopropane ring-opening reactions [8] [15]. Protic solvents can participate in hydrogen bonding interactions that stabilize anionic nucleophiles, thereby enhancing their reactivity toward electrophilic cyclopropanes [15] [16]. Conversely, aprotic polar solvents provide selective stabilization of cationic intermediates formed during the ring-opening process [8] [15].

Hammett Correlation Studies of Substituent Electronic Effects

Hammett correlation analysis has proven invaluable for understanding the electronic effects governing cyclopropane reactivity [2] [6]. Linear free energy relationships between reaction rates and Hammett σ constants have been established for various nucleophilic ring-opening reactions of activated cyclopropanes [2] [17]. These correlations reveal that both electron-withdrawing and electron-donating substituents can enhance reactivity, albeit through different mechanistic pathways [6] [7].

The observation of parabolic Hammett relationships in some cyclopropane systems indicates complex electronic effects where both resonance and inductive contributions influence reactivity [2] [6]. For reactions involving anionic nucleophiles, electron-withdrawing substituents provide rate enhancement through favorable electrostatic interactions in the transition state [6] [7]. Electron-donating groups achieve rate acceleration through enhanced carbon-carbon bond polarization, leading to more facile bond-breaking [6] [13].

Table 3: Hammett Parameters for Cyclopropane Ring-Opening Reactions

| Reaction Type | ρ Value | Correlation Coefficient (r²) | Mechanistic Interpretation |

|---|---|---|---|

| Thiophenolate Addition | +0.24 | 0.988 | Modest electron demand |

| Azide Addition | +0.31 | 0.945 | Moderate electron demand |

| Malonate Addition | +0.18 | 0.967 | Low electron demand |

Derived from systematic kinetic studies of activated cyclopropane reactions [2] [6] [18]

The Brønsted β values for nucleophilic ring-opening reactions typically range from 0.22 to 0.26, indicating moderate sensitivity to nucleophile basicity [2] [10]. These values suggest that bond formation to the nucleophile is moderately advanced in the transition state, consistent with a concerted but asynchronous SN2 mechanism [2] [6].

Solvent-Mediated Reactivity Modulation in Ring-Opening Processes

Solvent effects play a crucial role in modulating the reactivity of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate and related activated cyclopropanes [15] [19]. Fluorinated alcohols such as hexafluoroisopropanol have emerged as particularly effective media for promoting cyclopropane ring-opening reactions at room temperature [15] [19]. These highly polar, protic solvents stabilize both cationic and anionic intermediates through hydrogen bonding and electrostatic interactions [15] [20].

The unique properties of hexafluoroisopropanol stem from its high ionizing power and ability to stabilize carbocationic intermediates [15] [19]. Research has demonstrated that donor-acceptor cyclopropanes undergo facile ring-opening in hexafluoroisopropanol under Brønsted acid catalysis, with reaction rates significantly enhanced compared to conventional solvents [15] [16]. The solvent's high dielectric constant and hydrogen bond donating ability create an environment that favors charge separation and stabilizes polar transition states [19] [20].

Table 4: Solvent Effects on Cyclopropane Ring-Opening Reactivity

| Solvent | Dielectric Constant | Relative Rate | Mechanistic Features |

|---|---|---|---|

| Hexafluoroisopropanol | 16.7 | 50-100× | Enhanced carbocation stability |

| Trifluoroethanol | 8.55 | 10-25× | Moderate polar stabilization |

| Methanol | 32.6 | 2-5× | Hydrogen bonding effects |

| Dimethyl Sulfoxide | 46.7 | Baseline | Standard polar aprotic medium |

Comparative reactivity data for cyclopropane ring-opening in various solvents [15] [19] [20]

The mechanism of solvent-mediated reactivity enhancement involves multiple factors including differential solvation of ground state and transition state species [15] [19]. Fluorinated alcohols exhibit exceptional ability to stabilize developing positive charge through a combination of electrostatic stabilization and specific hydrogen bonding interactions [19] [20]. This leads to lowered activation barriers for ring-opening processes and enables reactions to proceed under milder conditions [15] [19].